molecular formula C18H21F2N7O B610002 Brepocitinib CAS No. 1883299-62-4

Brepocitinib

Número de catálogo B610002
Número CAS: 1883299-62-4
Peso molecular: 389.41
Clave InChI: BUWBRTXGQRBBHG-RUXDESIVSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Brepocitinib, also known as PF-06700841, is a potential first-in-class dual, selective inhibitor of TYK2 and JAK1 . It is being developed by Priovant Therapeutics, a joint venture between Roivant Sciences and Pfizer . The drug is being investigated for the treatment of severe autoimmune diseases with few approved therapies . It is currently being evaluated in two ongoing registrational programs .


Physical And Chemical Properties Analysis

Brepocitinib is a weak base of molecular weight 389.4 with a measured log P of 1.8 and pKa of 6.1 . It is a small-molecule TYK2/JAK1 inhibitor being investigated for the treatment of several autoimmune diseases .

Aplicaciones Científicas De Investigación

  • Treatment of Atopic Dermatitis (AD)

    Brepocitinib, as a topical cream, has shown effectiveness in treating mild-to-moderate atopic dermatitis. It works by inhibiting TYK2 and JAK1 enzymes, reducing immune system chemical signals believed to cause AD. Studies have explored different dosages and treatment frequencies (British Journal of Dermatology, 2022).

  • Comparison with Established Treatments for Eczema

    As a small-molecule dual inhibitor of TYK2 and JAK1, brepocitinib has been compared to existing treatments for mild-to-moderate eczema. Its effectiveness and safety have been evaluated in a phase IIb study, indicating potential as a topical treatment for eczema (British Journal of Dermatology, 2022).

  • Pharmacokinetics in Various Populations

    The pharmacokinetics of oral brepocitinib have been studied in healthy volunteers and patients with psoriasis and alopecia areata. This research aids in understanding how the drug is processed in the body and affects drug development (Clinical Pharmacology in Drug Development, 2022).

  • Treatment of Alopecia Areata

    Brepocitinib has been investigated for its safety and efficacy in treating alopecia areata, a form of hair loss. This includes assessing correlations between clinician-assessed hair loss and patient-reported outcomes (Journal of the European Academy of Dermatology and Venereology, 2022).

  • Efficacy in Ulcerative Colitis

    The drug has been evaluated in the treatment of moderate to severe active ulcerative colitis, showing significant improvements in remission and endoscopic improvement (Journal of Crohn's and Colitis, 2021).

Direcciones Futuras

Brepocitinib is currently being evaluated in two ongoing registrational programs . Priovant recently initiated a single registrational Phase 3 study in dermatomyositis (VALOR). A large, global Phase 2b study in SLE, designed to serve as one of two registrational studies, is close to fully enrolled with data anticipated in 2H 2023 . Despite a recent Phase 2 study failing to meet its primary endpoint in systemic lupus erythematosus (SLE), Priovant plans to continue progressing the program in indications outside of SLE .

Propiedades

IUPAC Name

[(1S)-2,2-difluorocyclopropyl]-[(1R,5S)-3-[2-[(1-methylpyrazol-4-yl)amino]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N7O/c1-25-8-11(7-22-25)23-17-21-5-4-15(24-17)26-9-12-2-3-13(10-26)27(12)16(28)14-6-18(14,19)20/h4-5,7-8,12-14H,2-3,6,9-10H2,1H3,(H,21,23,24)/t12-,13+,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWBRTXGQRBBHG-MJBXVCDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3CC4CCC(C3)N4C(=O)C5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C=N1)NC2=NC=CC(=N2)N3C[C@H]4CC[C@@H](C3)N4C(=O)[C@@H]5CC5(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brepocitinib

CAS RN

1883299-62-4
Record name Brepocitinib [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883299624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06700841
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15003
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name BREPOCITINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X8387Q25N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
451
Citations
WJ Sandborn, S Danese, J Leszczyszyn… - Clinical …, 2023 - Elsevier
Background & Aims The efficacy and safety of ritlecitinib (oral JAK3/TEC family kinase inhibitor) and brepocitinib (oral TYK2/JAK1 inhibitor) as induction therapy were assessed in …
Number of citations: 14 www.sciencedirect.com
B King, E Guttman-Yassky, E Peeva, A Banerjee, L Zhu… - JID Innovations, 2022 - Elsevier
… the hepatocellular carcinoma inhibitor) and brepocitinib (tyrosine kinase 2/Jak1 … brepocitinib, and the brepocitinib group switched to ritlecitinib. Eighteen patients switched to brepocitinib…
Number of citations: 6 www.sciencedirect.com
MN Landis, M Arya, S Smith, Z Draelos… - British Journal of …, 2022 - academic.oup.com
… of brepocitinib in participants with mild‐to‐moderate AD. We hypothesize that topical administration of brepocitinib… of topical brepocitinib cream in participants with mild‐to‐moderate …
Number of citations: 19 academic.oup.com
B King, E Guttman-Yassky, E Peeva, A Banerjee… - Journal of the American …, 2021 - Elsevier
… The objective of the randomized, placebo-controlled portion of this study was to evaluate the efficacy and safety of ritlecitinib and brepocitinib in patients who have AA with ≥ 50% scalp …
Number of citations: 97 www.sciencedirect.com
E Guttman-Yassky, AB Pavel, A Diaz, N Zhang… - Journal of Allergy and …, 2022 - Elsevier
… tissue were greater with brepocitinib than ritlecitinib; … brepocitinib showed a gradual shifting from a lesional toward a nonlesional scalp phenotype, which was evident with brepocitinib at …
Number of citations: 30 www.sciencedirect.com
P Mease, P Helliwell… - Arthritis & …, 2023 - Wiley Online Library
… (2 participants treated with brepocitinib 30 mg QD and 2 with brepocitinib 60 mg QD). … the brepocitinib 30 mg QD group), basal cell carcinoma (1 participant in the brepocitinib 60 …
Number of citations: 2 onlinelibrary.wiley.com
R Qiu, R Sharma, H Wei, L Kirkovsky… - British Journal of …, 2023 - Wiley Online Library
… AUCinf values of unlabelled brepocitinib and the IV dose of 14C brepocitinib, respectively, … dose of unlabelled brepocitinib and each participant’s individual IV dose of 14C brepocitinib (…
Number of citations: 3 bpspubs.onlinelibrary.wiley.com
P Mease, P Helliwell… - Arthritis & …, 2023 - eprints.whiterose.ac.uk
… The efficacy and safety of oral brepocitinib were assessed in participants with moderately-to-… mg of brepocitinib once daily or placebo, advancing to 30 mg or 60 mg of brepocitinib once …
Number of citations: 3 eprints.whiterose.ac.uk
E Peeva, E Guttman-Yassky, A Banerjee… - Journal of the American …, 2022 - jaad.org
… %) achieved SALT 30 with ritlecitinib and brepocitinib, respectively, after 24 … brepocitinib achieved SALT 30 . For DBP active responders (n = 22 on ritlecitinib and n = 24 on brepocitinib), …
Number of citations: 14 www.jaad.org
MN Landis, SR Smith, G Berstein… - British Journal of …, 2023 - academic.oup.com
… vehicle in all brepocitinib twice daily groups. Brepocitinib was well tolerated, with adverse events (AEs) occurring at similar rates across groups. One participant in the brepocitinib 1.0% …
Number of citations: 3 academic.oup.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.